Atracurium besylate
Overview
Description
Synthesis Analysis
The synthesis of atracurium besylate involves the reaction of N, N’-4,10-dioxa-3,11-dioxotridecylene-,13-bis-tetrahydropapaverine, CAS registry number 64228-77-9, with methyl benzenesulfonate to provide the bis-quaternary ammonium product (atracurium besylate) . An improved purification method would require fewer operations and avoid the hazards associated with large-scale use of diethyl ether .Molecular Structure Analysis
Atracurium besylate is designated as 2- (2-Carboxyethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium benzenesulfonate, pentamethylene ester . It has a molecular weight of 1243.49, and its molecular formula is C 65 H 82 N 2 O 18 S 2 .Chemical Reactions Analysis
Atracurium besylate is a non-depolarizing neuromuscular blocker used to facilitate endotracheal intubation and relax skeletal muscles during surgery . It antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate .Physical And Chemical Properties Analysis
Atracurium besylate is a nondepolarizing skeletal muscle relaxant . It is physically stable and chemically compatible for up to three hours at room temperature under normal fluorescent lighting at the concentrations used in this study and may be coinfused at a y-site without loss of potency .Scientific Research Applications
Neuromuscular Blocking Applications
Use in Veterinary Medicine
Atracurium besylate has been used as a neuromuscular blocking agent in dogs undergoing various surgical procedures. This application was effective in producing a block of considerable duration without untoward side-effects, demonstrating its utility in veterinary medicine (Jones & Clutton, 1984).
Clinical Pharmacology
Clinical studies on atracurium besylate have shown its effectiveness as a non-depolarizing muscle relaxant. The onset time, duration of action, and lack of significant cumulative effects make it a candidate for various clinical applications, particularly in anesthesia (Basta et al., 1982).
Neuromuscular Effects in Animals
Research on isoflurane-anesthetized chickens revealed that atracurium besylate is effective for inducing muscle relaxation. The study also noted its safety and reliability, with minimal cardiovascular effects, further supporting its use in veterinary anesthesia (Nicholson & Ilkiw, 1992).
Applications in Neurosurgery
- Impact on Intracranial Pressure: Atracurium besylate was studied in patients with brain lesions undergoing neurosurgical operations. The results showed no significant changes in intracranial pressure or cerebral perfusion pressure after administration, suggesting its safety for use in neurosurgical settings (Rosa et al., 1986).
Unique Pharmacological Properties
Chemical Stability and Adsorption
Studies on the chemical stability of atracurium besylate in plastic syringes and its adsorption behavior have provided insights into its handling and storage requirements. This information is crucial for its use in clinical settings (Pramar et al., 1996).
Electromyographic Assessment
The electromyographic assessment of neuromuscular blockade induced by atracurium besylate has provided valuable information about its effects on muscle action potentials and neuromuscular function, contributing to a deeper understanding of its pharmacodynamics (Calvey et al., 1983).
Specialized Clinical Applications
Use in Renal Failure Patients
Atracurium besylate has been studied for its efficacy in patients with renal failure, comparing intermittent bolus and continuous infusion techniques. The findings are particularly relevant for optimizing its use in patients with compromised renal function (Madhavi et al., 2012).
Myasthenia Gravis and Thymectomy
a potential therapeutic option for muscle relaxation in this specific medical condition (Baraka & Dajani, 1984).
Applications in Urology
Facilitating Bladder Expression
Atracurium besylate has been used in veterinary medicine for urethral infusion to facilitate manual bladder expression in dogs and cats with urinary retention secondary to spinal cord injuries, demonstrating its utility in specialized urological applications (Galluzzi et al., 2015).
Urethral Obstruction in Male Cats
The intraurethral administration of atracurium besylate in male cats with urethral plugs has shown significant effectiveness in removing the obstruction, suggesting its potential use in addressing this specific veterinary urological challenge (Galluzzi et al., 2012).
Neurological Research
- Modulation of Rat Brain Synaptosomal Plasma Membrane: A study investigating the effects of atracurium besylate and its metabolite laudanosine on rat brain synaptosomal plasma membranes provided insights into their impact on nerve cell function, potentially elucidating mechanisms leading to central nervous system excitement and seizures (Kamper et al., 1998).
Safety And Hazards
properties
IUPAC Name |
benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZSQOVSEBAPGS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H82N2O18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64228-79-1 (Parent) | |
Record name | Atracurium besylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022630 | |
Record name | Atracurium besylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1243.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Miscible | |
Record name | Atracurium besylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00732 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. | |
Record name | Atracurium besylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00732 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Atracurium besylate | |
CAS RN |
64228-81-5 | |
Record name | Atracurium besylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atracurium besylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00732 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atracurium besylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Atracurium besylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atracurium besilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
85-90 | |
Record name | Atracurium besylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00732 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.